molecular formula C18H25NO6S B562556 (2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt CAS No. 1216592-04-9

(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt

Cat. No. B562556
CAS RN: 1216592-04-9
M. Wt: 388.49
InChI Key: YLWMFGZOMMEAOU-LUIAAVAXSA-N
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Description

“(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt” is a complex organic compound. It is a labeled intermediate in the synthesis of Reboxetine . The molecular formula is C17H15D5O7 and the molecular weight is 293.37 .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. The InChI key is WOCIBFTUEOPLOI-WNWXXORZSA-N . The SMILES representation is [2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[email protected]C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a molecular weight of 293.37 and a density of 1.3±0.1 g/cm3 . The boiling point is 571.4±50.0 °C at 760 mmHg .

Scientific Research Applications

  • Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization :This paper reviews the photocatalytic processes designed for the oxidation of reduced sulfur compounds in polluted atmospheres, focusing on different TiO2-based photocatalytic materials and their efficiency. The study also explores alternative materials based on aromatic photosensitizers and their comparative efficiency to conventional TiO2-based materials, demonstrating different oxidation products and pathways (Cantau et al., 2007).

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways :This review aims to elucidate the reaction pathways of the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The analysis shows two principal reaction pathways for antioxidants, highlighting the specificity and relevance of oxidation products and the challenges in comparing antioxidants using ABTS-based assays (Ilyasov et al., 2020).

  • Drug Substances Presented as Sulfonic Acid Salts Overview of Utility, Safety and Regulation

    :This review discusses the utility of sulfonic acids as salt-forming moieties in pharmaceuticals, strategies to minimize potential for alkyl sulfonate formation during synthesis, and regulatory considerations. It emphasizes the technical advantages of sulfonic acid salts and the recent regulatory acceptance of a human threshold limit dose for ethyl methanesulfonate, potentially easing safety concerns related to alkyl sulfonate residues (Elder & Snodin, 2009).

  • Sulfamic Acid as an Environment-friendly Alternative Electrolyte for Industrial Acid Cleaning and Corrosion Inhibition :This mini-review highlights sulfamic acid as a more environmentally friendly and less toxic alternative for the removal of scales and rusts from metal surfaces. It discusses the use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes, emphasizing their effectiveness and the physiochemisorption mechanism of adsorption (Verma & Quraishi, 2022).

properties

IUPAC Name

3-amino-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4)/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWMFGZOMMEAOU-LUIAAVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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